An In-depth Technical Guide to the Chemical Properties of 1,5-Dibromopentan-3-one
An In-depth Technical Guide to the Chemical Properties of 1,5-Dibromopentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dibromopentan-3-one is a bifunctional organobromine compound of significant interest in synthetic organic chemistry. Its structure, featuring a central ketone flanked by two primary alkyl bromide groups, makes it a versatile building block for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of 1,5-Dibromopentan-3-one, its synthesis, reactivity, and safety considerations, tailored for professionals in research and drug development.
Chemical and Physical Properties
The fundamental properties of 1,5-Dibromopentan-3-one are summarized below. These characteristics are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₈Br₂O | [1][2][3] |
| Molecular Weight | 243.92 g/mol | [1][2][3] |
| CAS Number | 140200-76-6 | [1][2][4] |
| Appearance | Brown liquid or solid | [4] |
| Purity | Typically ~90-95% | [3] |
| Storage | Sealed in a dry place at room temperature | |
| IUPAC Name | 1,5-dibromopentan-3-one | [2] |
| InChI Key | JVWRMAONKJMECW-UHFFFAOYSA-N | [2] |
| SMILES | C(CBr)C(=O)CCBr | [2][5] |
Reactivity and Applications
1,5-Dibromopentan-3-one is a prime example of a di-halogenated ketone, with bromine atoms at the α and α' positions relative to the carbonyl group.[3] This symmetrical arrangement of reactive sites makes it an exceptionally useful bifunctional reagent.[3]
The compound's reactivity is characterized by two main features:
-
The ketone's susceptibility to nucleophilic addition.
-
The bromoalkyl chains' susceptibility to nucleophilic substitution.[3]
This dual reactivity is instrumental in the synthesis of various heterocyclic compounds, which are foundational scaffolds in medicinal chemistry due to their diverse biological activities.[3] The bromine atoms are good leaving groups, readily displaced by nucleophiles. This allows for the construction of five- or six-membered rings. Common nucleophiles used in reactions with 1,5-dibromopentan-3-one include hydroxide ions, halide ions, and ammonia.[6]
Key applications include:
-
Precursor in Heterocyclic Compound Synthesis : It serves as a key intermediate for creating diverse ring systems, including complex spirocyclic compounds.[3]
-
Synthesis of Functionally Modified Analogues : The bromine atoms can be substituted by various nucleophiles to introduce new functional groups. For example, reaction with primary or secondary amines can lead to di-amino pentan-3-ones, while reaction with thiols can yield di-thioether derivatives.[3]
-
Reduction Chemistry : The carbonyl group can be selectively reduced to a secondary alcohol, yielding 1,5-dibromopentan-3-ol, which retains the bromine atoms for subsequent reactions.[3]
Caption: General reactivity pathways of 1,5-Dibromopentan-3-one.
Experimental Protocols
Synthesis of 1,5-Dibromopentan-3-one
A common synthetic route to 1,5-Dibromopentan-3-one involves the reaction of 1-(2-bromoethyl)cyclopropanol with N-Bromosuccinimide (NBS).[1][4]
Materials:
-
1-(2-bromoethyl)cyclopropanol (1.70 mol)
-
N-Bromosuccinimide (NBS) (1.70 mol)
-
Carbon tetrachloride (2.50 L)
-
Water (500 mL)
-
Brine (500 mL)
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 1-(2-bromoethyl)cyclopropanol in carbon tetrachloride is prepared.
-
N-Bromosuccinimide is added to the solution.
-
The reaction mixture is heated to reflux for 14 hours.[1][4]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Insoluble solids are removed by filtration.
-
The filtrate is washed sequentially with water and brine.[1][4]
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield 1,5-dibromopentan-3-one as a brown liquid (77% yield).[1][4]
Caption: Workflow for the synthesis of 1,5-Dibromopentan-3-one.
Spectroscopic Data
While specific spectroscopic data for 1,5-Dibromopentan-3-one is not widely published in publicly available literature, standard analytical techniques are used to characterize this compound and its derivatives. For the solid derivatives of 1,5-Dibromopentan-3-one, X-ray crystallography is an invaluable tool for structural analysis.[3] This technique provides precise three-dimensional coordinates of atoms, allowing for the unambiguous determination of bond lengths, bond angles, and stereochemistry.[3]
For 1,5-Dibromopentan-3-one itself, spectroscopic analysis would typically involve:
-
¹H NMR: To confirm the presence and connectivity of the different proton environments.
-
¹³C NMR: To identify the carbonyl carbon and the two types of methylene carbons.
-
IR Spectroscopy: To detect the characteristic carbonyl (C=O) stretching frequency.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the presence of two bromine atoms through their isotopic signature.
Safety and Handling
1,5-Dibromopentan-3-one is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area.
GHS Hazard Statements:
-
H227: Combustible liquid.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
Wear protective gloves, clothing, and eye/face protection.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
The GHS pictogram associated with this compound is an exclamation mark (GHS07).
Conclusion
1,5-Dibromopentan-3-one is a valuable and versatile reagent in organic synthesis, particularly for the construction of heterocyclic systems relevant to medicinal chemistry and drug development. Its bifunctional nature allows for a wide range of chemical transformations. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in a research and development setting.
References
- 1. 1,5-DIBROMO-PENTAN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. 1,5-Dibromopentan-3-one | C5H8Br2O | CID 11139351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,5-Dibromopentan-3-one | 140200-76-6 | Benchchem [benchchem.com]
- 4. 1,5-DIBROMO-PENTAN-3-ONE | 140200-76-6 [chemicalbook.com]
- 5. chemcd.com [chemcd.com]
- 6. Page loading... [guidechem.com]
